molecular formula C8H6BrFO3 B2755225 Methyl 4-bromo-3-fluoro-2-hydroxybenzoate CAS No. 1807191-62-3

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate

Cat. No.: B2755225
CAS No.: 1807191-62-3
M. Wt: 249.035
InChI Key: QMIPVSYMHYYRBW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate: is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and hydroxyl groups, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 4-bromo-3-fluoro-2-hydroxybenzoate typically begins with commercially available starting materials such as 4-bromo-3-fluorophenol and methyl chloroformate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific protecting group and reaction conditions chosen.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-bromo-3-fluoro-2-hydroxybenzoate can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 4-bromo-3-fluoro-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound can be used in studies to understand the effects of halogenated benzoates on biological systems.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-fluoro-2-hydroxybenzoate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms (bromine and fluorine) can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-hydroxybenzoate
  • Methyl 4-fluoro-2-hydroxybenzoate
  • Methyl 3-bromo-4-hydroxybenzoate

Comparison:

  • Methyl 4-bromo-3-fluoro-2-hydroxybenzoate is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity.
  • Methyl 4-bromo-2-hydroxybenzoate lacks the fluorine atom, which may result in different chemical and biological properties.
  • Methyl 4-fluoro-2-hydroxybenzoate lacks the bromine atom, which can affect its reactivity in substitution reactions.
  • Methyl 3-bromo-4-hydroxybenzoate has a different substitution pattern, which can influence its chemical behavior and applications.

Properties

IUPAC Name

methyl 4-bromo-3-fluoro-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIPVSYMHYYRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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